3-Cyclohexyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-alanyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-lysinamide
Description
Structure
2D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]amino]-3-cyclohexyl-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46N4O6/c1-25-21-37(45)50-36-23-27(18-19-28(25)36)42-38(46)34(17-9-10-20-41)43-39(47)35(22-26-11-3-2-4-12-26)44-40(48)49-24-33-31-15-7-5-13-29(31)30-14-6-8-16-32(30)33/h5-8,13-16,18-19,21,23,26,33-35H,2-4,9-12,17,20,22,24,41H2,1H3,(H,42,46)(H,43,47)(H,44,48) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNOZZKXIDSTRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)C(CC3CCCCC3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological Characterization of Galnon S Receptor Interactions
Agonism at Galanin Receptor Subtypes
Galnon acts as an agonist at galanin receptors, meaning it binds to the receptors and activates them, triggering downstream signaling pathways medchemexpress.comontosight.ainih.govpnas.org.
Specificity for Galanin Receptor 1 (GAL1)
Galnon demonstrates agonist activity at the Galanin Receptor 1 (GalR1) medchemexpress.comtocris.commolnova.commedchemexpress.com. Research indicates that the anticonvulsant properties observed with galnon administration might be mediated through this receptor subtype, as pretreatment with a GalR1-specific antisense peptide nucleic acid attenuated these effects in rats pnas.orgfrontiersin.orgphoenixpeptide.com. GalR1 is known to be coupled to Gi/o proteins and its activation typically leads to the inhibition of adenylyl cyclase activity, resulting in decreased cyclic AMP (cAMP) levels nih.govnih.govebi.ac.uk.
Specificity for Galanin Receptor 2 (GAL2)
Galnon also acts as an agonist at the Galanin Receptor 2 (GalR2) medchemexpress.comtocris.commolnova.commedchemexpress.com. While galnon is considered a non-selective agonist for GalR1 and GalR2 in the micromolar range, some studies suggest a slightly higher affinity or potency for GalR1 compared to GalR2 medchemexpress.comtocris.commolnova.commedchemexpress.com. GalR2 is known to couple to both Gi/o and Gq/11 proteins, allowing for diverse downstream signaling, including the stimulation of phospholipase C and subsequent increase in intracellular calcium, in addition to the inhibition of adenylyl cyclase nih.govebi.ac.ukdiva-portal.org.
While some sources indicate galnon interacts with all three galanin receptors (GalR1, GalR2, and GalR3) with micromolar affinity nih.govsigmaaldrich.comfortunejournals.com, others specifically highlight its activity at GalR1 and GalR2 medchemexpress.comtocris.commolnova.commedchemexpress.com. One study suggests galnon is a non-selective agonist in the micromolar range for GalR1-2 but is submicromolar for GalR3 fortunejournals.com. However, another computational study found galnon to bind to all three subtypes with approximately equal energy, not showing particular selectivity tandfonline.com.
Receptor Binding Kinetics and Affinity Profiling
Galnon binds to galanin receptors with affinity typically reported in the micromolar range nih.govpnas.orgdigar.eesigmaaldrich.com. More specific binding affinity data (Ki values) for Galnon at human GalR1 and GalR2 have been reported as 11.7 µM and 34.1 µM, respectively medchemexpress.comtocris.commolnova.commedchemexpress.com. This indicates a micromolar affinity for both subtypes, with a slightly lower Ki (higher affinity) for GalR1 compared to GalR2.
Autoradiographic binding assays have confirmed galnon's ability to displace radiolabeled galanin from its binding sites in various tissues, including rat hippocampal membranes and spinal cord sections pnas.orgphoenixpeptide.com. Receptor-ligand binding kinetics involve the rates of association (on-rate) and dissociation (off-rate), which collectively determine the binding affinity frontiersin.orgwikipedia.org. While specific detailed kinetic parameters (kon and koff) for Galnon were not extensively detailed in the search results, the reported Ki values provide a measure of its equilibrium binding affinity to the receptors medchemexpress.comtocris.commolnova.commedchemexpress.com.
Here is a table summarizing the reported binding affinities:
| Receptor Subtype | Reported Ki (µM) | Reference |
| GalR1 | 11.7 | medchemexpress.comtocris.commolnova.commedchemexpress.com |
| GalR2 | 34.1 | medchemexpress.comtocris.commolnova.commedchemexpress.com |
| GalR3 | Submicromolar (less than 1 µM) | fortunejournals.com |
| GalR1, GalR2, GalR3 | Micromolar range | nih.govsigmaaldrich.comfortunejournals.com |
Downstream Signaling Pathways and Cellular Mechanisms of Action
As a galanin receptor agonist, galnon triggers intracellular signaling cascades upon binding to GalR1 and GalR2 ontosight.ainih.gov. Galanin receptors, being GPCRs, primarily mediate their effects through the activation of heterotrimeric G proteins ontosight.ainih.govwikipedia.org.
G Protein-Coupled Receptor Activation
Galanin receptors (GalR1, GalR2, and GalR3) are coupled to G proteins ontosight.ainih.govwikipedia.org. GalR1 and GalR3 are primarily coupled to Gi/o proteins, while GalR2 can couple to both Gi/o and Gq/11 proteins nih.govebi.ac.ukdiva-portal.org. Agonist binding to GPCRs, including galanin receptors, facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the G protein into Gα-GTP and Gβγ subunits, which then interact with downstream effectors wikipedia.orgmdpi.com.
Studies using [35S]GTPγS binding assays, which measure G protein activation, have shown that galnon can stimulate Gi/o protein coupling keio.ac.jpnih.gov. However, the effects of galnon on Gi/o protein coupling were reported to be different from those induced by galanin, sometimes behaving as an agonist or antagonist depending on the brain area examined keio.ac.jpnih.gov. This suggests a complex interaction profile with G proteins that may vary with cellular context.
Furthermore, research indicates that galnon might have multiple sites of interaction within the GPCR signaling cascade, potentially activating intracellular G proteins directly, independent of receptor activation, and demonstrating selectivity for different G proteins nih.gov. It may also act as a ligand for other GPCRs in addition to GalR1-3 nih.gov.
Intracellular Signaling Cascades Modulated by Galnon
Activation of galanin receptors by agonists like galnon modulates various intracellular signaling cascades. Given the primary coupling of GalR1 and GalR3 to Gi/o proteins, their activation typically leads to the inhibition of adenylyl cyclase, reducing the production of cAMP nih.govnih.govebi.ac.uk. Galnon has been shown to inhibit adenylate cyclase activity, consistent with agonist action at galanin receptors pnas.orgphoenixpeptide.com.
GalR2, through its coupling to Gq/11, can activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores nih.govdiva-portal.org. GalR2 activation has also been linked to the activation of MAPK pathways diva-portal.org.
While galnon's primary mechanism involves activating galanin receptors and their associated G protein signaling, the potential for receptor-independent G protein activation and interaction with other GPCRs suggests a broader influence on intracellular signaling than solely through canonical galanin receptor pathways nih.gov.
Preclinical Investigation of Galnon S Biological Effects Across Physiological Systems
Neurobiological Systems Research
Research into Galnon's effects has primarily focused on its interactions within neurobiological systems, given the widespread distribution of galanin receptors in the mammalian central nervous system. cas.czdiva-portal.org Galanin itself is a neuropeptide involved in numerous neurophysiological and behavioral processes, including the modulation of neurotransmission. cas.cz
Modulation of Central Nervous System Function
Galnon's activity as a galanin receptor agonist suggests a role in modulating central nervous system (CNS) function. Galanin receptors, specifically GALR1 and GALR2, are widely expressed in various CNS regions, including the thalamus, hypothalamus, amygdala, and hippocampus. cas.cz Activation of these receptors can influence neuronal activity and downstream signaling pathways. patsnap.comnih.gov
Preclinical studies have demonstrated that Galnon exhibits anticonvulsant effects in animal models of epilepsy. medchemexpress.commedchemexpress.com This activity is consistent with the known role of galanin as a potent endogenous anticonvulsant. nih.govpnas.orgnih.gov Galnon has been shown to reduce the severity and increase the latency of chemically-induced seizures in mice. pnas.orgnih.gov Furthermore, intrahippocampal administration of Galnon has been observed to shorten the duration of self-sustaining status epilepticus in rats. pnas.org
The anticonvulsant properties of Galnon are suggested to be mediated, at least in part, through its agonist action at galanin receptors. pnas.orgnih.gov Studies using antisense peptide nucleic acid targeted to galanin receptor type 1 mRNA have indicated that the anticonvulsant effects of Galnon may be mediated through the GALR1 subtype. pnas.orgnih.gov Galanin receptor agonists are hypothesized to reduce neuronal excitability by acting at both presynaptic and postsynaptic sites, potentially inhibiting glutamate (B1630785) release and hyperpolarizing neurons by opening K+ channels. nih.govpnas.org Galnon has been shown to inhibit adenylate cyclase activity, which is consistent with agonist action at galanin receptors, particularly GALR1, which is negatively coupled to adenylyl cyclase. nih.govnih.gov
Galnon has also demonstrated anxiolytic-like effects in preclinical behavioral models. medchemexpress.commedchemexpress.comnih.gov In the four-plate test, acute administration of Galnon dose-dependently increased punished crossings, an effect similar in magnitude to that of endogenous galanin. nih.gov This effect was blocked by a galanin receptor antagonist, suggesting mediation through galanin receptors. nih.gov In the elevated zero maze, Galnon increased the time spent in the open arms, another indicator of anxiolytic-like activity. nih.gov Additionally, Galnon attenuated stress-induced changes in body temperature in a stress-induced hyperthermia model. nih.gov
The anxiolytic-like response to Galnon may involve GABAergic neurotransmission, as its effect in the four-plate test was reversed by a benzodiazepine (B76468) receptor antagonist. nih.gov In vivo microdialysis studies have shown that acute Galnon treatment can elevate levels of GABA in the amygdala, a brain region implicated in fear and anxiety behaviors. nih.gov
Investigations into Galnon's effects on antidepressant-related behaviors have yielded mixed results. While some studies suggest that direct activation of galanin receptors by Galnon can produce an antidepressant-like effect in the forced swim test, other studies using different doses or models did not observe such effects. nih.govnih.govhomelesshub.capnas.org
In the forced swim test, higher doses of Galnon have been reported to increase activity, which is interpreted as an antidepressant-like effect. nih.govpnas.org This effect was comparable to that observed with a tricyclic antidepressant used as a positive control. nih.govpnas.org However, in the mouse tail suspension test and the rat forced swim test, other studies did not find antidepressant-like effects of Galnon. nih.govhomelesshub.ca The potential antidepressant effects of galanin receptor agonists may be related to the upregulation of galanin mRNA and GALR2 receptor binding observed after chronic antidepressant treatment in brain regions like the dorsal raphe nucleus. nih.govpnas.org
Preclinical data suggest that galanin receptor activation can influence cognitive function and memory consolidation. Endogenous galanin has been shown to produce impairments in memory consolidation in tasks like the Morris water maze. nih.gov This effect is thought to be related to galanin's inhibition of adenylate cyclase activity through GALR1 receptors, which impacts signaling pathways crucial for learning and memory, such as CREB phosphorylation and long-term potentiation (LTP). nih.gov
While Galnon acts as a galanin receptor agonist, its specific effects on cognitive function and memory consolidation have also been explored. Galnon has been reported to have amnestic effects in animal studies. wikipedia.org Furthermore, a related non-peptide galanin receptor agonist, Galmic, has been shown to suppress long-term potentiation in the dentate gyrus and inhibit memory functions. wikipedia.org These findings align with the broader understanding that galanin signaling, particularly through GALR1, can impair processes critical for memory formation and consolidation. nih.govyale.edu
Antidepressant-Related Behavioral Phenotypes
Neurochemical System Interactions
Galnon's biological effects are mediated through its interactions with neurochemical systems, primarily via galanin receptors. Galanin receptors (GALR1, GALR2, and GALR3) are G protein-coupled receptors that can activate different intracellular signaling pathways. diva-portal.orgpatsnap.comnih.gov GALR1 activation typically inhibits adenylyl cyclase, while GALR2 activation can involve the phospholipase C pathway. patsnap.com
Studies indicate that Galnon is a non-peptide agonist at galanin receptors, with reported binding affinities (Ki values) for GAL1 and GAL2 receptors in the micromolar range. medchemexpress.commedchemexpress.compnas.org However, the physiological activity of Galnon may not be solely explained by its interaction with the three known galanin receptors. nih.gov Research suggests that Galnon can penetrate cell membranes and directly activate intracellular G-proteins, independent of receptor activation. nih.govnih.gov It has also been shown to act as a ligand for other G protein-coupled receptors in addition to GALR1-3. nih.gov This suggests that Galnon's manifold effects may be triggered by multiple interaction sites within the GPCR signaling cascade. nih.gov
Galnon's interaction with neurochemical systems also extends to modulation of neurotransmitter levels. As mentioned, Galnon has been shown to elevate GABA levels in the amygdala. nih.gov Furthermore, the galaninergic system interacts with monoaminergic neurotransmission, including serotonergic and dopaminergic systems, which are involved in mood regulation, reward, and other behaviors. nih.govnih.govpnas.orgnih.gov Galnon has been observed to decrease the activity of tyrosine hydroxylase (TH), an enzyme involved in catecholamine synthesis, in the locus coeruleus during opiate withdrawal. nih.gov Galanin receptor signaling, which Galnon activates, can influence the firing of various monoaminergic neurons. nih.gov
The interaction between galanin and other neuropeptide systems, such as Neuropeptide Y (NPY), has also been investigated. Evidence suggests interactions between NPY and galanin in various limbic system regions, influencing processes like hippocampal neurogenesis and spatial memory, potentially through the interaction of their respective receptors, such as Y1R and GALR2. mdpi.com
Dopaminergic Neurotransmission Regulation in Specific Brain Regions
Studies have indicated that Galnon can modulate dopaminergic neurotransmission in specific brain areas. Research in rats found that Galnon attenuated dopamine (B1211576) overflow in the frontal cortex biocrick.comnih.govnih.gov. This effect was observed at a dose that did not reduce baseline extracellular dopamine levels or cocaine-induced dopamine overflow in the nucleus accumbens (NAc) nih.govnih.gov. The mesolimbic dopamine system, including the NAc and ventral tegmental area (VTA), plays a critical role in the rewarding and motivational aspects of drugs of abuse nih.gov. While the endogenous neuropeptide galanin is known to inhibit dopamine transmission, studies on Galnon suggest a regional specificity in its dopaminergic modulation, particularly highlighting effects in the frontal cortex biocrick.comnih.govnih.gov.
Modulation of Other Relevant Neurotransmitter Systems
Beyond its effects on the dopaminergic system, Galnon has been shown to interact with other neurotransmitter systems. In vivo microdialysis studies in rats demonstrated that acute administration of Galnon preferentially elevated levels of GABA in the amygdala, a brain region implicated in fear and anxiety behaviors nih.gov. The amygdala is part of the corticolimbic brain areas where galanin is discretely distributed and influences monoaminergic neurotransmission biocrick.comnih.gov. Additionally, research has explored the relationship between galanin receptor activation and the serotonergic system. One study found that direct activation of galanin receptors by Galnon produced an antidepressant-like effect in the forced swim test, a preclinical rodent model pnas.org. Galanin is known to coexist with serotonin (B10506) in the dorsal raphe nucleus (DRN), and antidepressant treatments have been shown to affect the galaninergic system in monoaminergic nuclei like the DRN pnas.org.
Effects on Addictive Behaviors and Relapse Paradigms
Preclinical studies have extensively investigated Galnon's impact on behaviors associated with drug addiction and the propensity for relapse.
Attenuation of Cocaine-Induced Behavioral Sensitization
Behavioral sensitization, characterized by a progressive increase in the locomotor-stimulating effect of psychostimulant drugs upon repeated intermittent exposure, is a well-known phenomenon in rodent models of addiction nih.govmdpi.combiorxiv.org. Research has shown that Galnon can attenuate cocaine-induced motor activity biocrick.comnih.gov. One study found that Galnon reduced cocaine-induced ambulatory distance in rats nih.gov.
Impact on Drug-Primed Reinstatement of Seeking Behavior
Relapse is a significant challenge in the treatment of drug addiction nih.govnih.gov. Preclinical models, such as drug-primed reinstatement, are used to study the factors that trigger a return to drug-seeking behavior nih.govnih.gov. Studies have demonstrated that Galnon attenuates cocaine-primed reinstatement of cocaine seeking in rats biocrick.comnih.govnih.gov. This effect appears to be specific to reinstatement, as the dose of Galnon used did not affect baseline motor activity or stable self-administration of cocaine or food nih.gov. Galnon also reduced food-primed reinstatement nih.gov. Furthermore, research utilizing the conditioned place preference (CPP) paradigm, a model for drug-associated memory, has shown that Galnon enhanced the consolidation and extinction processes of morphine-induced CPP memory biocrick.complos.org. However, Galnon did not affect the acquisition, retrieval, or reconsolidation processes of morphine-induced CPP memory plos.org.
The following table summarizes some key findings of Galnon's effects on drug-related behaviors:
| Behavior | Model Used | Galnon Effect | Brain Region (if specified) | Source |
|---|---|---|---|---|
| Cocaine-induced hyperactivity | Open field (rats) | Attenuated | Not specified directly | nih.gov |
| Cocaine-primed reinstatement | Self-administration (rats) | Attenuated/Abolished | Frontal cortex (DA overflow) | biocrick.comnih.govnih.gov |
| Food-primed reinstatement | Self-administration (rats) | Reduced | Not specified directly | nih.gov |
| Morphine-induced CPP | Conditioned place preference (rats) | Enhanced consolidation and extinction | Not specified directly | biocrick.complos.org |
Influence on Opiate Withdrawal Symptoms
The endogenous neuropeptide galanin has been implicated in modulating the actions of opiates and is reported to attenuate opioid withdrawal symptoms, potentially by reducing neuronal hyperactivity in the locus coeruleus (LC) researchgate.net. Studies suggest that galanin receptor agonists could be useful therapeutic agents to combat opiate addiction researchgate.net. While Galnon is a galanin receptor agonist, the provided preclinical research findings primarily focus on its effects on cocaine-related behaviors and morphine-induced conditioned place preference biocrick.comnih.govnih.govplos.org. Direct experimental data specifically detailing Galnon's influence on the physiological and behavioral signs of opiate withdrawal symptoms in preclinical models were not explicitly available in the provided search results. Symptoms of opiate withdrawal in preclinical models often include somatic signs like body shakes, chewing, diarrhea, and changes in activity and temperature biorxiv.orgeuropa.eu.
Appetite and Feeding Behavior Modulation
Galanin receptors, which are targeted by Galnon, are known to be involved in regulating feeding behavior . Research in neuroscience has highlighted the role of peptides like galanin in the hypothalamus in controlling appetite for macronutrients nih.gov.
Effects on Appetite and Feeding Behavior
Galnon has been reported to have anorectic effects in animal studies wikipedia.org. The hypothalamus, particularly the arcuate nucleus, plays a significant role in modulating feeding behavior frontiersin.org. While the specific mechanisms by which Galnon exerts its anorectic effects are not detailed in the provided search results, its action as a galanin receptor agonist suggests an interaction with the galaninergic system involved in appetite regulation wikipedia.orgnih.gov.
Musculoskeletal System and Bone Metabolism Research
Preclinical investigations have also focused on the effects of Galnon on the musculoskeletal system, particularly bone metabolism.
Effects on Osteoclastogenesis and Bone Resorption
Research indicates that Galnon may influence osteoclastic bone resorption. Studies in ovariectomised (OVX) rat models, a model for postmenopausal osteoporosis, showed that treatment with Galnon increased the RANKL:OPG gene ratio, as well as the expression of TNF-α and cathepsin K ismni.orgnih.gov. An increased RANKL:OPG ratio is indicative of increased osteoclast activity ismni.org. These findings suggest that Galnon, as a GAL receptor agonist, may enhance osteoclastic bone resorption in OVX rats ismni.orgnih.gov. The influence on osteoclast activity could be indirect, potentially via stimulating osteoblasts to increase RANKL expression, or a direct effect on osteoclasts ismni.org.
In vitro studies using mouse models have also investigated the effects of galanin receptor agonists, including Galnon, on osteoclast number fortunejournals.com. These studies suggest that both galanin and Galnon can act to reduce osteoclast count in vitro, although they showed contradictory responses regarding inflammatory expression fortunejournals.com. Galnon is a non-selective agonist for GALR1-2 in the micromolar range and submicromolar for GALR3 fortunejournals.com. Galanin has shown a direct effect on inflammatory cytokines TNF-α and IL-1β, which stimulate osteoclastogenesis, and GAL mRNA has been found in osteoclasts fortunejournals.com.
Influence on Trabecular Bone Architecture
Micro-CT analyses in Galnon-treated OVX rats revealed reduced trabecular morphology compared to control animals ismni.orgnih.gov. Trabecular bone architecture is a critical determinant of bone quality and strength, characterized by parameters such as bone volume fraction, trabecular thickness, and trabecular number researchgate.netrochester.edu. The reduction in trabecular morphology observed with Galnon treatment in this model suggests a negative impact on the structural integrity of the trabecular bone network ismni.orgnih.gov.
| Parameter | Vehicle (OVXveh) | Galnon (OVXgaln) | p-value | Finding |
| Cortical Area (mm²) | 3.88 ± 0.18 | 3.24 ± 0.13 | > 0.01 | Significantly smaller cortical area ismni.org |
| Young's Modulus | Increased | Enhanced mechanical property ismni.orgresearchgate.net | ||
| Toughness | Increased | Enhanced mechanical property ismni.orgresearchgate.net | ||
| Ultimate Stress | Increased | Enhanced mechanical property ismni.orgresearchgate.net | ||
| Peak Force | Similar | Similar | No significance | Similar force to failure ismni.orgresearchgate.net |
Alterations in Bone Biomechanical Properties
Biomechanical testing of the humerus in OVX rats treated with Galnon showed alterations in bone mechanical properties ismni.orgresearchgate.net. While the peak force required for failure was similar between Galnon-treated and control OVX animals, Galnon treatment enhanced the mechanical properties of Young's modulus and ultimate tensile stress ismni.orgnih.gov. This indicates that although there was a reduction in bone volume, the remaining bone tissue in Galnon-treated animals exhibited improved intrinsic strength and tissue properties in the cortical bone ismni.orgresearchgate.net.
Cellular and Molecular Pathways in Bone Remodeling (e.g., Gene Expression of RANKL, OPG, TNF-α, Cathepsin K)
Preclinical research, particularly studies utilizing ovariectomized (OVX) rat models, has investigated the effects of Galnon, a galanin receptor agonist, on bone metabolism at the cellular and molecular level. Bone remodeling is a dynamic process involving a balance between bone-resorbing osteoclasts and bone-forming osteoblasts. Key molecular regulators of this balance include the Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its decoy receptor Osteoprotegerin (OPG), Tumor Necrosis Factor-alpha (TNF-α), and Cathepsin K.
Studies have shown that Galnon treatment in OVX rats significantly impacts the gene expression of these critical factors in bone tissue. Treatment with Galnon has been observed to increase the ratio of RANKL to OPG gene expression. ismni.orgresearchgate.net Specifically, Galnon treatment led to a significant increase in RANKL expression while simultaneously causing a significant decrease in OPG expression in the proximal femur of OVX rats. ismni.org This elevated RANKL:OPG ratio is indicative of increased osteoclast activity, as RANKL promotes osteoclast differentiation and activity, while OPG inhibits it by acting as a decoy receptor for RANKL. ismni.orgfortunejournals.commdpi.com
Furthermore, Galnon treatment in OVX rats resulted in increased expression of both TNF-α and Cathepsin K. ismni.orgresearchgate.net TNF-α is a cytokine known to play a role in bone metabolism and is associated with inflammatory bone diseases. nih.govmdpi.com It can act as a synergist with RANKL in inducing bone resorption and can induce RANKL expression in osteoblasts and osteocytes. mdpi.com Cathepsin K is a cysteine protease predominantly expressed by activated osteoclasts and is essential for the degradation of the organic matrix of bone during resorption. frontiersin.orgmdpi.comnih.govnih.gov Increased Cathepsin K expression is directly linked to enhanced osteoclastic bone resorption. frontiersin.orgmdpi.comnih.govnih.gov
These findings suggest that Galnon may enhance osteoclastic bone resorption in OVX rats by influencing the expression of key genes involved in osteoclast differentiation and activity. ismni.orgresearchgate.net While the exact mechanisms by which Galnon exerts these effects on gene expression require further investigation, the observed changes in RANKL, OPG, TNF-α, and Cathepsin K mRNA levels provide insight into the molecular pathways potentially modulated by Galnon in the context of bone remodeling. ismni.org
The following table summarizes the observed effects of Galnon treatment on the gene expression of these markers in the proximal femur of OVX rats:
| Gene | Effect of Galnon Treatment (OVX rats) | Statistical Significance |
| RANKL | Increased Expression | p < 0.05 ismni.org |
| OPG | Decreased Expression | p < 0.01 ismni.org |
| RANKL:OPG Ratio | Increased Ratio | p < 0.001 ismni.orgresearchgate.net |
| TNF-α | Increased Expression | p < 0.05 ismni.orgresearchgate.net |
| Cathepsin K | Increased Expression | p < 0.05 ismni.orgresearchgate.net |
This preclinical evidence indicates that Galnon influences the molecular environment within bone tissue, promoting a gene expression profile associated with increased osteoclast activity and bone resorption.
Methodological Approaches and Experimental Designs in Galnon Research
In Vitro Pharmacological Assays for Receptor Function and Binding
In vitro assays are fundamental for characterizing the interaction of Galnon with galanin receptors and downstream signaling pathways. Competitive binding assays are commonly performed to determine the affinity of Galnon for different galanin receptor subtypes (GalR1, GalR2, and GalR3). These assays often utilize receptor membrane preparations and labeled galanin or galanin analogs to measure the displacement of the labeled ligand by Galnon. nih.gov For instance, competitive binding assays have been used to show that Galnon can displace [125I]galanin with micromolar affinity at cellular and hippocampal membranes. amazonaws.com
Beyond simple binding, in vitro assays also assess receptor function by measuring the activation or inhibition of intracellular signaling cascades coupled to galanin receptors. These can include assays measuring changes in second messengers like cyclic AMP or inositol (B14025) phosphates, or using label-free techniques to monitor real-time cellular responses upon Galnon binding. While Galnon was initially reported as a low molecular weight non-peptide agonist at galanin receptors with moderate affinity, studies suggest it may also interact with other signaling pathway components or other G-protein coupled receptors, indicating potential off-target effects that can be explored through comprehensive in vitro profiling. researchgate.net
Ex Vivo Tissue Culture Models for Cellular Response Analysis
Ex vivo tissue culture models bridge the gap between simplified in vitro cell cultures and complex in vivo systems. These models involve maintaining tissue slices or explants from animals or patients in a culture environment, preserving much of the original tissue architecture and cellular interactions. championsoncology.comnih.govfrontiersin.orgoatext.com This allows for the study of Galnon's effects on cellular responses within a more physiologically relevant context than dissociated cell cultures.
For example, ex vivo studies using isolated pancreatic islets from rats have been employed to investigate Galnon's effects on insulin (B600854) release. amazonaws.com These studies demonstrated that Galnon stimulated insulin release from both healthy and diabetic rat islets. amazonaws.com Ex vivo models can also be used to assess the effects of compounds on specific cell populations within a tissue, such as osteoclasts in bone tissue, allowing for the analysis of cellular activity and gene expression in response to Galnon. researchgate.netfortunejournals.comfortunejournals.com
In Vivo Preclinical Animal Models
In vivo studies using animal models are crucial for evaluating the systemic effects of Galnon and its potential therapeutic efficacy in complex biological systems and disease states. Rodents, particularly rats and mice, are commonly used preclinical models due to their genetic tractability and the availability of established disease models. mdpi.combenthambooks.com
Rodent Models of Neurological Disorders
Rodent models are extensively used to study neurological disorders and evaluate the potential of compounds like Galnon for treating these conditions. mdpi.combenthambooks.comnottingham.ac.uknih.gov Galanin and its agonists, including Galnon, have been implicated in modulating neuronal activity and have shown potential in models of epilepsy and drug addiction. nih.govnih.govresearchgate.netresearchgate.netresearchgate.net
In models of epilepsy, Galnon has been shown to attenuate seizures induced by chemical convulsants or electrical stimulation. researchgate.net Studies using the 6 Hz corneal stimulation mouse model and the pentylenetetrazole (PTZ)-induced seizure model have demonstrated the anticonvulsant activity of galanin receptor agonists. nih.govresearchgate.net Intrahippocampal injection of Galnon has also been shown to shorten the duration of self-sustaining status epilepticus induced by perforant path stimulation in rats. researchgate.net
In the context of drug addiction, rodent models are used to study the neurobiological basis of addiction and evaluate potential pharmacotherapies. Galnon has been investigated for its effects on cocaine-induced behaviors and neurochemistry in rats. nih.govresearchgate.net Studies have shown that Galnon can attenuate cocaine-induced motor activity and reinstatement of cocaine seeking, a model of relapse. nih.govresearchgate.net
Animal Models of Metabolic Dysregulation
Animal models of metabolic dysregulation, such as those mimicking type 2 diabetes or obesity, are used to investigate the effects of compounds on glucose homeostasis, insulin sensitivity, and lipid metabolism. core.ac.ukresearchgate.netnih.govresearchgate.netmdpi.com While Galnon's primary target is galanin receptors, which are involved in metabolic regulation, research has explored its direct effects on metabolic parameters.
Studies using isolated pancreatic islets from diabetic Goto-Kakizaki (GK) rats, a model of type 2 diabetes, have shown that Galnon stimulates insulin release. amazonaws.com However, in vivo studies investigating the effect of Galnon on blood glucose levels in rats and zebrafish have yielded varying results, with one study reporting a non-statistically significant rise in blood glucose in zebrafish and another suggesting that Galnon's insulin-stimulating effect in isolated islets does not involve galanin receptors and may be mediated by other mechanisms, potentially involving L-type Ca2+-channels and effects on B-cell exocytosis. amazonaws.comresearchgate.net
Ovariectomized Rodent Models for Bone Loss Studies
The ovariectomized (OVX) rodent model is a widely used preclinical model for studying postmenopausal osteoporosis and evaluating potential treatments for bone loss. biocrick.comnih.govismni.orgismni.orgjkns.or.kr This model mimics the estrogen deficiency that occurs after menopause, leading to increased bone turnover and decreased bone mass. jkns.or.kr
Studies using OVX rats have investigated the effects of Galnon on bone remodeling. Research has shown that Galnon treatment in OVX rats can lead to reduced trabecular and cortical bone morphology. biocrick.comnih.govismni.org Despite the reduction in bone volume, biomechanical testing revealed that the intrinsic mechanical properties of cortical bone were enhanced in Galnon-treated animals. biocrick.comnih.govismni.org Furthermore, Galnon treatment increased the RANKL:OPG gene expression ratio and the expression of TNF-α and cathepsin K, suggesting an enhancement of osteoclastic bone resorption. biocrick.comnih.govismni.org These findings indicate that while Galnon may improve the quality of cortical bone per unit area, it simultaneously stimulates osteoclastic activity in this model of bone loss. biocrick.comnih.govismni.org
Advanced Neurochemical Measurement Techniques
Advanced neurochemical measurement techniques are employed in Galnon research, particularly in the context of neurological disorders and its effects on neurotransmission. These techniques allow for the quantification of neurotransmitters and their metabolites in specific brain regions, providing insights into the neurochemical effects of Galnon.
Microdialysis is a technique used to measure extracellular levels of neurotransmitters and other substances in the brain of freely moving animals. This method can be used to assess how Galnon affects the release and metabolism of neurotransmitters like dopamine (B1211576) in specific brain areas, such as the frontal cortex or nucleus accumbens. nih.govresearchgate.net Studies using microdialysis have shown that Galnon can attenuate cocaine-induced dopamine overflow in the frontal cortex of rats. nih.govresearchgate.net
Morphological and Biomechanical Assessment Technologies for Skeletal Analysis
Morphological and biomechanical assessments are essential for characterizing the structural integrity and mechanical properties of bone tissue in Galnon research. These techniques provide insights into how Galnon treatment influences bone architecture and strength.
One commonly used technique for morphological analysis is micro-computed tomography (μCT). μCT allows for high-resolution, non-destructive 3D imaging of bone microstructures, enabling detailed analysis of trabecular architecture, cortical thickness, and mineral density. Studies utilizing μCT in Galnon-treated ovariectomized (OVX) rats have revealed reduced trabecular and cortical morphology compared to control animals ismni.orgnih.gov. Specifically, μCT measurements showed decreases in trabecular bone volume, number, and thickness, as well as cortical volume and periosteal circumference in Galnon-treated OVX rats ismni.org.
Biomechanical testing is employed to assess the mechanical properties and structural strength of bones. This can involve techniques such as three-point bending tests or tensile strength tests on whole bones or bone specimens. These tests provide parameters such as peak force to failure, Young's modulus, ultimate tensile stress, and toughness ismni.orgnih.govresearchgate.net. In research on Galnon's effects in OVX rats, biomechanical testing of the humerus revealed that while the peak force to failure was similar between Galnon-treated and control OVX animals, Galnon treatment did enhance the mechanical properties of Young's modulus and ultimate tensile stress ismni.orgnih.gov. Although Galnon reduced bone volume, biomechanical testing indicated that the bone of Galnon-treated animals was mechanically superior per unit area ismni.orgnih.gov. The intrinsic resistance to fracture, indicated by toughness, was also significantly greater in Galnon-treated OVX rats compared to vehicle-treated controls ismni.org.
Here is a summary of some morphological and biomechanical findings in Galnon-treated OVX rats:
| Assessment Type | Parameter | Galnon vs. Vehicle (OVX rats) | Significance | Source |
| Morphological | Trabecular Bone Volume | Decreased | Not specified | ismni.org |
| Morphological | Trabecular Number | Decreased | Not specified | ismni.org |
| Morphological | Trabecular Thickness | Decreased | Not specified | ismni.org |
| Morphological | Cortical Volume | Decreased | Not specified | ismni.org |
| Morphological | Periosteal Circumference | Decreased | Not specified | ismni.org |
| Morphological | Cortical Area | Significantly Smaller | p<0.01 | ismni.org |
| Biomechanical | Peak Force to Failure | Similar | Not significant | ismni.orgnih.gov |
| Biomechanical | Young's Modulus | Enhanced | Not specified | ismni.orgnih.gov |
| Biomechanical | Ultimate Tensile Stress | Enhanced | Not specified | ismni.orgnih.gov |
| Biomechanical | Toughness | Significantly Greater | p>0.05 | ismni.org |
Note: The significance level for toughness was reported as p>0.05 in the source, which typically indicates not statistically significant. However, the text explicitly states it was "significantly greater". This discrepancy is noted based on the provided search result ismni.org.
Gene Expression Profiling Techniques (e.g., qRT-PCR, Microarray)
Gene expression profiling techniques are vital for investigating the molecular pathways influenced by Galnon, particularly in bone cells. These methods quantify the expression levels of specific genes, providing insights into cellular responses to Galnon treatment.
Quantitative real-time PCR (qRT-PCR) is a widely used technique for measuring the expression of a limited number of target genes with high sensitivity and specificity researchgate.net. In Galnon research related to bone, qRT-PCR has been employed to assess the expression of genes involved in bone turnover, such as those related to osteoclast and osteoblast activity ismni.orgnih.gov. For instance, studies have used qRT-PCR to examine the expression of genes like Receptor Activator of Nuclear Factor κ B Ligand (RANKL), Osteoprotegerin (OPG), Tumor Necrosis Factor-alpha (TNF-α), and cathepsin K ismni.orgnih.gov. Research in OVX rats treated with Galnon showed an increased RANKL:OPG gene ratio, as well as increased expression of TNF-α and cathepsin K ismni.orgnih.gov. This suggests that Galnon may enhance osteoclastic bone resorption in this model ismni.orgnih.gov.
Microarray analysis is another technique used for gene expression profiling, allowing for the simultaneous measurement of the expression levels of thousands of genes nih.govnih.govnih.gov. While the provided search results specifically detail microarray use in the context of other compounds and conditions (e.g., bone morphogenetic protein, breast cancer cell lines) nih.govnih.govnih.gov, the principle applies to Galnon research where a broader view of transcriptional changes is desired. Microarray analysis can identify sets of genes that are up- or down-regulated in response to Galnon treatment, potentially revealing novel pathways or cellular processes affected by the compound nih.gov. Although no specific microarray data for Galnon on bone was found in the provided snippets, this technique is a standard tool in gene expression profiling and could be applied to Galnon research to explore its comprehensive impact on the bone transcriptome.
Here is a summary of gene expression findings using qRT-PCR in Galnon-treated OVX rats:
| Gene/Ratio | Galnon vs. Vehicle (OVX rats) | Significance | Source |
| RANKL:OPG | Increased | p<0.001 | ismni.orgnih.gov |
| TNF-α | Increased | p<0.05 | ismni.orgnih.gov |
| Cathepsin K | Increased | p<0.05 | ismni.orgnih.gov |
These gene expression profiling studies provide molecular evidence supporting the observed effects of Galnon on bone morphology and biomechanics, indicating a potential influence on osteoclast activity ismni.orgnih.gov.
Theoretical Implications and Future Research Trajectories of Galnon
Conceptual Frameworks for Galnon's Modulatory Role in Pathophysiological Processes
The theoretical underpinnings of Galnon's actions in pathophysiological states are rooted in its capacity to modulate the activity of galanin receptors, which are G protein-coupled receptors (GPCRs) cas.czmdpi.com. These receptors are strategically located throughout the central and peripheral nervous systems and the endocrine system, mediating the effects of endogenous galanin cas.czwikipedia.org. The three known subtypes, GalR1, GalR2, and GalR3, exhibit distinct signaling profiles and tissue distributions, contributing to the varied roles of the galanin system cas.czmdpi.comresearchgate.netwikipedia.org.
Galnon, acting as an agonist, is conceptualized to bind to these receptors and trigger intracellular signaling cascades typically activated by galanin wikipedia.orgmedchemexpress.compnas.org. For instance, GalR1 and GalR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels cas.czmdpi.complos.org. GalR2, on the other hand, is often coupled to Gq/11 proteins, stimulating phospholipase C (PLC) and increasing intracellular calcium cas.czmdpi.complos.org. The differential activation of these pathways by Galnon across various tissues and neuronal circuits is hypothesized to underlie its observed effects in animal models of disease scripps.edunih.govnih.govnih.gov.
In epilepsy, Galnon's anticonvulsant properties are theorized to involve the activation of galanin receptors, particularly GalR1, which is abundant in brain regions like the hippocampus that are critical for seizure generation pnas.orgscripps.eduresearchgate.net. The activation of inhibitory signaling pathways downstream of GalR1 could suppress neuronal hyperexcitability, thereby reducing seizure severity or duration nih.govnih.gov.
For mood disorders, the galanin system is a recognized modulator, with evidence suggesting contrasting roles for different receptor subtypes plos.orgwikipedia.orgresearchgate.net. Galnon's observed anxiolytic and antidepressant-like effects in animal models are likely a result of its combined agonism at these receptors, though the specific contribution of each subtype to these complex behaviors remains a key area for theoretical refinement and experimental investigation wikipedia.orgnih.govplos.orgresearchgate.net.
Elucidation of Potential Off-Target Interactions and Pleiotropic Effects
Studies have demonstrated that Galnon, particularly at higher concentrations, can interact with components of the GPCR signaling cascade independent of galanin receptor binding nih.govnih.gov. Notably, Galnon has been shown to penetrate the cell membrane and directly activate intracellular G-proteins nih.gov. This direct activation of G-proteins bypasses the receptor and can trigger downstream signaling events, contributing to Galnon's effects through mechanisms unrelated to galanin receptor engagement nih.gov. The observed selectivity of Galnon for different G-proteins further underscores the complexity of these off-target interactions nih.gov.
Beyond intracellular signaling components, there is evidence suggesting that Galnon may act as a ligand for other GPCRs or biological targets in addition to the galanin receptors nih.gov. These additional interactions could explain some of the pleiotropic effects observed with Galnon administration across various physiological systems nih.gov. For instance, Galnon's ability to stimulate insulin (B600854) release from pancreatic islets appears to be independent of galanin receptor activation, pointing towards alternative molecular targets or mechanisms in this context amazonaws.com.
The potential for off-target effects presents a critical challenge for using Galnon as a precise pharmacological tool to dissect the functions of specific galanin receptor subtypes nih.govnih.govnih.gov. Future research needs to systematically identify and characterize these off-target interactions to accurately attribute observed biological effects to galanin receptor modulation versus alternative mechanisms nih.govsciencenews.orgnih.gov. This could involve broad screening approaches against diverse target panels and detailed mechanistic studies to delineate the signaling pathways activated by these off-target interactions nih.govsciencenews.orgnih.govbobtait.com.au.
Challenges in Achieving Receptor Subtype Selectivity for Therapeutic Development
A significant hurdle in translating the theoretical potential of galanin receptor modulation into therapeutic strategies, particularly with compounds like Galnon, is the challenge of achieving sufficient receptor subtype selectivity nih.govresearchgate.netwikipedia.orgresearchgate.net. The existence of three distinct galanin receptor subtypes with differing downstream signaling pathways and potentially opposing roles in various physiological processes necessitates the development of ligands that can selectively target a single subtype cas.czmdpi.complos.orgplos.org.
For therapeutic development, achieving high subtype selectivity is crucial to maximize desired therapeutic effects while minimizing potential off-target or adverse effects mediated by other receptor subtypes mdpi.comwikipedia.orgresearchgate.net. For example, if GalR1 activation is desired for a specific therapeutic outcome, but GalR2 activation leads to unwanted side effects, a non-selective agonist like Galnon would be suboptimal mdpi.complos.orgwikipedia.orgresearchgate.net.
Developing ligands with high affinity and exquisite selectivity for a single galanin receptor subtype is a major focus of ongoing research in the field mdpi.comwikipedia.orgresearchgate.net. This requires a deep understanding of the structural differences between the receptor subtypes and the design of molecules that can exploit these differences to achieve preferential binding and activation researchgate.netplos.org. The challenges involve synthesizing compounds that can achieve the desired specificity while also possessing favorable pharmacokinetic properties nih.govresearchgate.net.
Structure-Activity Relationship Hypotheses for Next-Generation Galanin Ligands
Elucidating the structure-activity relationship (SAR) of Galnon and related chemical scaffolds is fundamental for the rational design and development of next-generation galanin receptor ligands with improved pharmacological profiles gardp.orgca.govregulations.govwikipedia.orgcollaborativedrug.com. SAR studies aim to correlate specific structural features of a molecule with its biological activity, providing insights into how modifications influence potency, efficacy, and selectivity gardp.orgwikipedia.orgcollaborativedrug.com.
Galnon's chemical structure, encompassing a fluorene (B118485) ring system, a carbamate (B1207046) linkage, and an amino acid component, serves as a basis for generating SAR hypotheses ontosight.ai. Given that Galnon was designed to mimic key pharmacophores of the native peptide galanin, SAR investigations would focus on how modifications to these core elements impact binding affinity and functional activity at each of the galanin receptor subtypes nih.govresearchgate.net.
Hypotheses would involve systematically altering different parts of the Galnon molecule and evaluating the resulting compounds' binding profiles and functional responses at GalR1, GalR2, and GalR3 researchgate.net. For example, modifications to the fluorene ring could explore the impact of altered lipophilicity or steric bulk on receptor interaction ontosight.ai. Changes to the amino acid residue or the coumarin (B35378) moiety might investigate the role of specific functional groups in forming key interactions within the receptor binding pockets ontosight.airesearchgate.net.
Computational approaches, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, can complement experimental SAR studies by providing theoretical predictions about how structural changes might affect receptor binding and activation researchgate.netwikipedia.orgcollaborativedrug.com. These computational methods can help generate hypotheses about the preferred conformations of Galnon and its analogs when bound to each receptor subtype and identify potential interaction hotspots researchgate.net.
Data from SAR studies on Galnon and other galanin receptor ligands can inform the design of novel compounds with enhanced affinity and, crucially, improved selectivity for a particular receptor subtype nih.govmdpi.comwikipedia.orgresearchgate.net. By understanding which structural elements confer selectivity, medicinal chemists can synthesize targeted libraries of compounds with a higher probability of possessing the desired pharmacological properties for investigating specific galanin receptor functions and for potential therapeutic applications mdpi.comwikipedia.orgresearchgate.net.
Unexplored Research Avenues and Translational Perspectives for Galnon's Actions
While Galnon has served as a valuable tool in galanin receptor research, its characteristics open up several unexplored research avenues and highlight important translational perspectives for the broader field.
A key area for future research is a more in-depth and systematic investigation of Galnon's off-target interactions nih.govsciencenews.orgnih.gov. Moving beyond the observed G-protein activation and potential interactions with other GPCRs, comprehensive screening against a wide array of biological targets, including enzymes, ion channels, and transporters, would provide a more complete picture of Galnon's pharmacological promiscuity nih.govsciencenews.orgnih.govbobtait.com.au. This is essential for accurately interpreting results obtained using Galnon and for identifying potential liabilities in developing similar chemical scaffolds into therapeutics nih.govsciencenews.orgnih.gov.
Further research is also needed to fully delineate the specific contributions of GalR1, GalR2, and GalR3 to the various physiological effects observed with Galnon administration researchgate.netwikipedia.orgresearchgate.net. Employing more advanced techniques, such as cell-type-specific receptor knockout or knockdown, optogenetics, and sophisticated in vivo monitoring in conjunction with Galnon or its future, more selective analogs, could provide clearer insights into the roles of individual receptor subtypes in complex behaviors and disease states frontiersin.orgresearchgate.netwikipedia.org.
Exploring the potential for allosteric modulation of galanin receptors is another promising, relatively unexplored avenue wikipedia.orgplos.org. Instead of directly activating the orthosteric binding site like Galnon, allosteric modulators bind to distinct sites on the receptor and can fine-tune the receptor's response to endogenous galanin or other ligands wikipedia.orgplos.org. Identifying and developing allosteric modulators for specific galanin receptor subtypes could offer a path to achieving greater selectivity and potentially a more nuanced modulation of galanin signaling, which might be advantageous for therapeutic purposes wikipedia.orgplos.org.
From a translational standpoint, the knowledge gained from studying Galnon's interactions, limitations, and SAR can directly inform the discovery and development of novel galanin-targeting therapeutics nih.govmdpi.comwikipedia.orgresearchgate.net. While Galnon itself may not be a viable drug candidate due to its lack of selectivity and potential off-target effects, it serves as a starting point for identifying chemical scaffolds that can be optimized nih.govresearchgate.net.
Future translational efforts should focus on leveraging the insights from SAR studies to design and synthesize highly selective agonists or antagonists for specific galanin receptor subtypes implicated in diseases mdpi.comwikipedia.orgresearchgate.net. This targeted approach holds greater promise for developing effective therapies for conditions such as drug-resistant epilepsy, specific types of pain, or mood disorders by precisely modulating the relevant galanin signaling pathways ontosight.aiscripps.edunih.govresearchgate.netmdpi.com.
The theoretical frameworks surrounding Galnon's actions, coupled with ongoing efforts to overcome the challenges of selectivity and off-target interactions through detailed SAR studies and the exploration of novel pharmacological strategies, are crucial steps towards realizing the full translational potential of targeting the galanin system for therapeutic benefit mdpi.comwikipedia.orgresearchgate.net.
Q & A
Q. What are the primary pharmacological mechanisms of Galnon in modulating galanin receptor activity?
Galnon acts as a non-peptide agonist for all three galanin receptors (GAL1, GAL2, GAL3) with a dissociation constant (KD) of 2.9 µM in GAL1-expressing Bowes cells . Its mechanism involves inhibition of forskolin-induced adenylate cyclase activity (EC50 = 10 µM), suggesting Gi/o protein coupling . Methodologically, researchers should:
Q. How should researchers design in vivo experiments to evaluate Galnon’s anticonvulsant effects?
Key considerations include:
- Model selection : Use pentylenetetrazol (PTZ)-induced seizures in rodents, where Galnon (2 mg/kg) reduces seizure severity and increases latency to first seizure .
- Dosage optimization : Test a range (1.5–5 mg/kg) to avoid non-specific motor suppression at higher doses .
- Controls : Include vehicle-treated groups and GAL receptor knockout models to isolate receptor-mediated effects .
- Endpoint metrics : Quantify seizure scores, latency, and EEG activity .
Q. What are standard protocols for preparing Galnon solutions to ensure solubility and stability?
- Stock solutions : Dissolve in DMSO (10 mg/mL) under inert gas (e.g., N2) to prevent oxidation .
- Aqueous dilution : Mix DMSO stock with PBS (1:2 ratio) for in vitro assays, achieving ~0.3 mg/mL solubility .
- Stability : Store aliquots at -20°C; avoid repeated freeze-thaw cycles. Discard aqueous solutions after 24 hours .
Advanced Research Questions
Q. How can contradictory findings on Galnon’s dose-dependent effects be resolved?
Discrepancies arise in studies where low doses (2 mg/kg) reduce cocaine-seeking behavior, while higher doses (5–10 mg/kg) inconsistently suppress motor activity . Methodological strategies include:
- Pharmacokinetic profiling : Measure plasma and brain concentrations to correlate dose with receptor occupancy .
- Behavioral phenotyping : Use open-field tests to distinguish anxiolytic vs. motor-impairing effects .
- Model-specific optimization : Adjust dosing based on species (e.g., mice vs. rats) and administration route (i.p. vs. oral) .
Q. What experimental frameworks are needed to assess Galnon’s dual role in bone remodeling and neurobehavioral regulation?
Galnon enhances osteoclast activity in ovariectomized (OVX) rats while improving cortical bone quality . To study this duality:
- Multi-system models : Use OVX rats subjected to behavioral assays (e.g., forced swim test) alongside micro-CT bone analysis .
- Biomarker integration : Measure serum TRAP5b (osteoclast marker) and CSF galanin levels to link bone and CNS effects .
- Temporal dosing : Administer Galnon at varying stages post-OVX to assess timing-dependent outcomes .
Q. How does Galnon modulate dopamine dynamics in addiction paradigms without affecting baseline locomotion?
In cocaine studies, Galnon (2 mg/kg) attenuates dopamine overflow in the prefrontal cortex (PFC) but not nucleus accumbens (NAc), suggesting region-specific effects . Methodological steps:
- Microdialysis : Compare extracellular DA in PFC vs. NAc pre/post-cocaine challenge .
- Behavioral correlation : Link DA reduction to reduced cocaine-seeking using self-administration and reinstatement models .
- Receptor specificity : Co-administer GAL receptor subtype-selective antagonists to identify involved subtypes .
Data Contradiction Analysis
Q. Why do some studies report Galnon’s efficacy in opioid withdrawal while others show limited effects?
Galnon reduces c-Fos expression and TH phosphorylation in the locus coeruleus (LC) of morphine-dependent rats but shows weaker effects in GAL-KO mice . Contradictions may stem from:
- Strain differences : 129/OlaHsd vs. C57BL/6J mice exhibit varying baseline withdrawal responses .
- Dose thresholds : Higher doses (e.g., 5 mg/kg) may be required in certain genetic backgrounds .
- Endpoint selection : Prioritize quantifiable biomarkers (e.g., LC cAMP levels) over subjective behavioral scores .
Methodological Recommendations
- Ethical compliance : Adhere to NIH guidelines for animal studies, including IACUC approval .
- Data rigor : Use AUC analysis for microdialysis data and two-way ANOVA for behavioral time courses .
- Reproducibility : Report solvent preparation and storage conditions explicitly to mitigate batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
